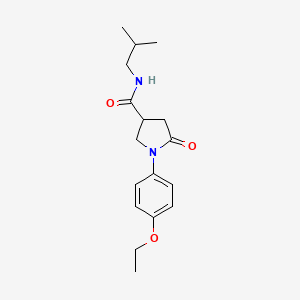

1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Description

1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes an ethoxyphenyl group, a methylpropyl group, and a pyrrolidine ring

Properties

Molecular Formula |

C17H24N2O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H24N2O3/c1-4-22-15-7-5-14(6-8-15)19-11-13(9-16(19)20)17(21)18-10-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,21) |

InChI Key |

SDGCSZKFCGEDDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves several steps. One common method includes the acylation of phenol to produce phenyl isobutyrate, followed by a Fries rearrangement to obtain 4-hydroxyphenyl-α-methylethyl ketone. This intermediate is then ethylated to form 4-ethoxyphenyl-α-methylethyl ketone. Subsequent halogenation and conversion to a halo ketal, followed by rearrangement and hydrolysis, yield 2-(4-ethoxyphenyl)-2-methyl propionic acid. This acid is then converted to its alkyl ester, which is treated with an alkali metal in the presence of an alcohol to produce 2-(4-ethoxyphenyl)-2-methyl propyl alcohol .

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized at the benzyl carbon atom of the ether when irradiated with UV light in the presence of oxygen, forming an ester as the major photoproduct . Common reagents used in these reactions include UV light, oxygen, and Jones reagent. The major products formed from these reactions include 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, 4′-ethoxyacetophenone, and 3-phenoxybenzaldehyde .

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and products .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with ion channels in the nervous system, similar to pyrethroids. It affects the ion channels by prolonging the sodium channel opening, leading to prolonged depolarization of the nerve membrane . This action disrupts normal nerve function, leading to the compound’s effects on pests and other organisms.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can be compared to similar compounds such as etofenprox, which is also an insecticide with low mammalian toxicity. Other similar compounds include 2-(4-ethoxyphenyl)-2-methylpropyl alcohol and 2-(4-ethoxyphenyl)-2-methylpropionic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.